N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine
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Overview
Description
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemicals, and materials science. This compound, in particular, is of interest due to its unique structure, which includes two pyrazole rings connected by a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the cyclization of hydrazine derivatives with β-diketones.
Alkylation: The next step involves the alkylation of the pyrazole rings.
Coupling: The final step is the coupling of the two pyrazole rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Corresponding pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Alkylated pyrazole derivatives.
Scientific Research Applications
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of anti-inflammatory and anticancer agents.
Agrochemicals: The compound is explored for its potential as a pesticide or herbicide.
Materials Science: It is used in the synthesis of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can inhibit cyclooxygenase enzymes, reducing inflammation . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methyl-1H-pyrazol-5-amine
- 1-methyl-3-phenyl-1H-pyrazol-5-amine
- 1-ethyl-4-methyl-1H-pyrazol-3-amine
Uniqueness
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine is unique due to its dual pyrazole structure, which provides enhanced stability and reactivity. This makes it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C11H17N5 |
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Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-4-16-10(9(2)7-13-16)8-12-11-5-6-15(3)14-11/h5-7H,4,8H2,1-3H3,(H,12,14) |
InChI Key |
DSUPMKZCEMLBOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNC2=NN(C=C2)C |
Origin of Product |
United States |
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